molecular formula C9H12ClNO3 B2693671 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine CAS No. 1820686-93-8

5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine

Cat. No. B2693671
CAS RN: 1820686-93-8
M. Wt: 217.65
InChI Key: PQKGYUNBGGBXSD-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine is a chemical compound with the CAS Number: 1820686-93-8. It has a molecular weight of 217.65 and its molecular formula is C9H12ClNO3 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H12ClNO3/c1-12-3-4-14-8-5-7 (10)6-11-9 (8)13-2/h5-6H,3-4H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.65 . The compound is typically stored at refrigerated temperatures .

Scientific Research Applications

Synthesis of Agrochemicals and Medicinal Compounds

The research on chlorinated pyrrolidin-2-ones highlights the potential of derivatives like 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine in the synthesis of agrochemicals or medicinal compounds. These derivatives undergo rearrangement reactions to produce 5-methoxylated 3-pyrrolin-2-ones, indicating their utility in complex synthesis processes relevant to pharmaceutical and agricultural chemical development (Ghelfi et al., 2003).

Enhanced Dienophilicity in Organic Chemistry

Another study discusses the dienophilicity of pyridine derivatives, showcasing how modifications like methoxy or ethoxy groups can impact the reactivity of these compounds. This knowledge is crucial for designing reactions in organic synthesis, particularly in creating complex molecular architectures through [4+2] cycloaddition reactions (Connon & Hegarty, 2004).

Insecticidal Activity

Research into pyridine derivatives also extends to their potential as insecticides. A study on substituted pyridines against the cowpea aphid indicates that these compounds, including those similar to this compound, could offer new solutions for pest control, highlighting a significant agricultural application (Bakhite et al., 2014).

Antiviral Properties

Derivatives of pyridines, including those with methoxy groups, have been studied for their antiviral properties. This research is particularly relevant in the context of developing new antiretroviral drugs, showcasing the potential of these compounds in medical applications aimed at combating viral infections (Hocková et al., 2003).

Suzuki Cross-Coupling Reactions

The utility of pyridylboronic acids in Suzuki cross-coupling reactions to yield novel heteroarylpyridines demonstrates the importance of pyridine derivatives in facilitating chemical transformations. This application is crucial for synthesizing complex molecules, including pharmaceuticals and materials science applications (Parry et al., 2002).

Mechanism of Action

properties

IUPAC Name

5-chloro-2-methoxy-3-(2-methoxyethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3/c1-12-3-4-14-8-5-7(10)6-11-9(8)13-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKGYUNBGGBXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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